8,9-Dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene
8,9-Dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene
Brand Name:
Vulcanchem
CAS No.:
64937-40-2
VCID:
VC21077331
InChI:
InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m1/s1
SMILES:
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O
Molecular Formula:
C18H14O3
Molecular Weight:
278.3 g/mol
8,9-Dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene
CAS No.: 64937-40-2
Cat. No.: VC21077331
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64937-40-2 |
|---|---|
| Molecular Formula | C18H14O3 |
| Molecular Weight | 278.3 g/mol |
| IUPAC Name | (4R,6S,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
| Standard InChI | InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m1/s1 |
| Standard InChI Key | QMVDCUCAPJTHNE-XDNAFOTISA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]5[C@@H](O5)[C@H]([C@@H]4O)O |
| SMILES | C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator